Isox inact

CBP bromodomain inhibition negative control validation FRET assay

ISOX INACT is the validated, structurally analogous negative control probe for the CBP/BRD4 inhibitor PF-CBP1. It exhibits negligible bromodomain activity, enabling unambiguous discrimination of target-specific pharmacology from scaffold-mediated artifacts. Essential for transcriptional profiling, selectivity assays, and cytotoxicity controls in neuroinflammation and epigenetics research. Sourced under Pfizer license for rigorous scientific validation.

Molecular Formula C29H36N4O3
Molecular Weight 488.62
Cat. No. B1150288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsox inact
Synonyms5-(Dimethyl-1,2-oxazol-4-yl)-2-[2-(4-methoxyphenyl)ethyl]--4,6-dimethyl-1-[2-(morpholin-4-yl)ethyl]-1H-1,3-benzodiazole
Molecular FormulaC29H36N4O3
Molecular Weight488.62
Structural Identifiers
SMILESCC1=CC2=C(C(=C1C3=C(ON=C3C)C)C)N=C(N2CCN4CCOCC4)CCC5=CC=C(C=C5)OC
InChIInChI=1S/C29H36N4O3/c1-19-18-25-29(20(2)27(19)28-21(3)31-36-22(28)4)30-26(11-8-23-6-9-24(34-5)10-7-23)33(25)13-12-32-14-16-35-17-15-32/h6-7,9-10,18H,8,11-17H2,1-5H3
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ISOX INACT: What Is This Negative Control Probe for CBP/BRD4 Bromodomain Research


ISOX INACT is an inactive negative control probe specifically developed by Pfizer to accompany the active CBP/BRD4 bromodomain inhibitor PF-CBP1 [1]. It is a small-molecule compound belonging to the benzimidazole-isoxazole class with the chemical structure 5-(dimethyl-1,2-oxazol-4-yl)-2-[2-(4-methoxyphenyl)ethyl]-4,6-dimethyl-1-[2-(morpholin-4-yl)ethyl]-1H-1,3-benzodiazole, molecular formula C29H36N4O3, and molecular weight 488.62 g/mol [2]. ISOX INACT retains a structurally analogous scaffold to PF-CBP1 but exhibits negligible bromodomain inhibitory activity at the target proteins CBP and BRD4, thereby enabling its use as a chemically matched negative control for distinguishing target-specific pharmacological effects from assay artifacts or off-target interference .

Why ISOX INACT Cannot Be Substituted with Generic Negative Controls in CBP/BRD4 Bromodomain Studies


In chemical probe validation experiments, generic negative controls such as DMSO vehicle or unrelated inactive compounds fail to account for scaffold-specific off-target effects that may be inherent to the molecular framework of the active inhibitor [1]. ISOX INACT's structural similarity to PF-CBP1 enables rigorous discrimination between true bromodomain-targeted pharmacology and non-specific phenotypic consequences arising from the shared benzimidazole-isoxazole core . Generic substitutions lack this chemically matched design and therefore cannot rule out the possibility that observed cellular or in vivo effects are due to compound-specific artifacts unrelated to CBP/BRD4 bromodomain engagement. The use of an unmatched control substantially increases the risk of misattributing off-target activity to the intended pharmacological target .

Quantitative Evidence Guide: ISOX INACT Differentiation for CBP/BRD4 Bromodomain Negative Control Selection


Target Engagement Comparison: ISOX INACT vs. PF-CBP1 at CBP Bromodomain

ISOX INACT exhibits >84-fold weaker affinity for the CBP bromodomain compared to the active inhibitor PF-CBP1 [1]. While PF-CBP1 potently binds CBP with an IC50 of 125 nM, ISOX INACT demonstrates only residual binding activity with an IC50 of 10,600 nM, confirming its suitability as a chemically matched negative control with minimal target engagement [2].

CBP bromodomain inhibition negative control validation FRET assay

BRD4 Selectivity Comparison: ISOX INACT Inactivity vs. PF-CBP1 Selectivity Profile

ISOX INACT demonstrates negligible binding to the BRD4 bromodomain with an IC50 value exceeding 120,000 nM, confirming its lack of off-target bromodomain activity [1]. This contrasts with PF-CBP1, which retains measurable but substantially reduced affinity for BRD4 compared to CBP (>100-fold selectivity) [2].

BRD4 bromodomain selectivity profiling negative control validation

Cell Viability Comparison: ISOX INACT Demonstrates No Cytotoxicity at Experimental Concentrations

In primary macrophage viability assays, ISOX INACT did not cause cytotoxicity at concentrations up to 30 mM, a concentration far exceeding typical experimental working ranges [1]. This cytotoxicity profile was identical to that observed with PF-CBP1 at the same high concentration, confirming that neither compound introduces viability-related confounding effects in cellular assays [2].

cytotoxicity control cell viability negative control validation

Purity Specification Comparison: ISOX INACT Vendor Standards

Across major research chemical vendors including Tocris, R&D Systems, and Sigma-Aldrich, ISOX INACT is consistently supplied at ≥98% purity as determined by HPLC analysis . This specification meets the established quality threshold for chemical probe usage in epigenetic research and exceeds the purity standards of many generic or custom-synthesized control compounds that lack vendor-validated analytical certificates.

compound purity quality control research reagent procurement

Functional Transcriptional Comparison: ISOX INACT Does Not Recapitulate PF-CBP1 Effects in Macrophages and Neurons

In primary macrophages, ISOX INACT treatment failed to reproduce the LPS-induced cytokine suppression observed with PF-CBP1 at 3–10 mM, confirming that the transcriptional effects are target-dependent rather than scaffold-driven [1]. In primary rat cortical neurons, ISOX INACT produced no change in RGS4 mRNA expression at 1 hour or 24 hours, whereas PF-CBP1 at 10-fold IC50 dose (approximately 1.25 µM) significantly reduced RGS4 mRNA levels by 24 hours [2].

transcriptional profiling RGS4 regulation inflammatory cytokines negative control validation

Solubility and Handling Properties: ISOX INACT Stock Solution Preparation

ISOX INACT is soluble to 50 mM in DMSO and to 20 mM in ethanol, enabling preparation of concentrated stock solutions suitable for a broad range of in vitro and ex vivo assay formats . When stored at -20°C, prepared stock solutions remain stable for up to 1 month, while storage at -80°C extends the usable period to 6 months [1]. This solubility profile supports flexible experimental design without requiring specialized solubilization conditions that may be necessary for less soluble control compounds.

compound solubility stock solution preparation research reagent handling

Application Scenarios for ISOX INACT in CBP/BRD4 Bromodomain Research


Validating PF-CBP1 Target Specificity in CBP-Dependent Transcriptional Profiling Studies

ISOX INACT serves as the validated negative control for PF-CBP1 in transcriptional profiling experiments designed to identify CBP bromodomain-regulated genes [1]. In primary macrophage assays, ISOX INACT does not modulate LPS-induced inflammatory cytokines (IL-6, IFN-β, IL-1β) at concentrations where PF-CBP1 produces measurable suppression, enabling researchers to confidently attribute observed transcriptional changes to CBP bromodomain inhibition rather than compound scaffold effects [1].

Controlling for Off-Target Effects in Neuronal RGS4 Regulation Studies

In neuroscience research examining the role of CBP bromodomain in Parkinson's disease-related pathways, ISOX INACT provides essential control for PF-CBP1-mediated RGS4 downregulation [1]. In primary rat cortical neurons, ISOX INACT produces no change in RGS4 mRNA expression, whereas PF-CBP1 at 10-fold IC50 dose significantly reduces RGS4 transcript levels at 24 hours [1]. This differential activity confirms that RGS4 regulation is a target-specific pharmacological effect of CBP bromodomain inhibition [1].

Establishing CBP/BRD4 Bromodomain Selectivity Profiling Baselines

ISOX INACT enables researchers to establish baseline binding thresholds in CBP and BRD4 bromodomain selectivity profiling assays [1]. With negligible binding to both CBP (IC50 = 10.6 µM) and BRD4 (IC50 > 120 µM), ISOX INACT provides a defined negative control reference point for normalizing assay signals and distinguishing true bromodomain engagement from non-specific compound-protein interactions [1].

Controlling for Compound Cytotoxicity in Primary Cell-Based Assays

ISOX INACT is qualified for use as a cytotoxicity control in primary cell viability assays, having demonstrated no adverse effects on cell viability at concentrations up to 30 mM in primary macrophages [1]. This property allows researchers to exclude compound toxicity as a confounding variable when interpreting PF-CBP1's effects on gene expression or cellular phenotypes [1].

Quote Request

Request a Quote for Isox inact

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.